4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
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Overview
Description
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F3N7O2 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is 407.13175726 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have shown promising anticancer activity . They have been found to inhibit the growth of cancer cells and have potential for development into effective anticancer drugs .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
The compound has shown analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation-related conditions .
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiviral Activity
The compound has shown antiviral properties . This suggests that it could be used in the development of drugs to treat viral infections .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of conditions related to these enzymes .
Antitubercular Agents
The compound has shown potential as an antitubercular agent . This suggests that it could be used in the development of drugs to treat tuberculosis .
Treatment of Cardiovascular Disorders
Compounds with a similar structure have been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the treatment of heart-related conditions .
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of “reading” the histone code, a hypothesized second layer of genetic regulation.
Mode of Action
It’s suggested that similar compounds may inhibit bromodomains . Bromodomain inhibition would interfere with the ability of certain proteins to bind to acetylated lysines, potentially affecting gene expression and other cellular processes.
Biochemical Pathways
Given the potential role of similar compounds as bromodomain inhibitors , it’s plausible that this compound could affect pathways related to gene expression, chromatin remodeling, and other processes regulated by proteins that contain bromodomains.
Result of Action
If this compound acts as a bromodomain inhibitor , it could potentially alter gene expression patterns and other cellular processes, leading to various downstream effects depending on the specific context.
properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O2/c18-17(19,20)29-13-3-1-12(2-4-13)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOMZRDKPFNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.